2-(Dimethylamino)-2-methylpropan-1-ol chemical properties
2-(Dimethylamino)-2-methylpropan-1-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Dimethylamino)-2-methylpropan-1-ol
Authored by a Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMPO), a versatile amino alcohol. With its unique sterically hindered primary alcohol and tertiary amine functionalities, DMAMPO serves as a valuable building block in organic synthesis and holds relevance in various industrial and pharmaceutical contexts. This document delves into its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, explores its chemical reactivity with mechanistic insights, and discusses its role in the development of pharmaceutically relevant molecules. The guide is intended to be a practical resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Introduction and Molecular Overview
2-(Dimethylamino)-2-methylpropan-1-ol, also known by synonyms such as DMAMP and 2-(N,N-Dimethylamino)isobutanol, is an organic compound with the molecular formula C₆H₁₅NO[1]. It belongs to the class of amino alcohols, containing both a tertiary amine and a primary alcohol functional group. The presence of two methyl groups on the carbon adjacent to the hydroxyl-bearing carbon (a neopentyl-like structure) introduces significant steric hindrance, which profoundly influences its chemical reactivity. This structural feature, combined with the basicity of the tertiary amine, makes DMAMPO a subject of interest for a variety of chemical transformations and applications.
This guide will provide an in-depth exploration of the chemical landscape of DMAMPO, moving beyond a simple datasheet to offer practical insights into its synthesis, handling, and utilization in a research and development setting.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. DMAMPO is a colorless to light yellow liquid or low-melting solid with a characteristic amine-like odor[1]. Its polarity, imparted by the hydroxyl and dimethylamino groups, renders it soluble in water and other polar organic solvents[1][2].
Tabulated Physical and Chemical Data
The key physicochemical properties of 2-(Dimethylamino)-2-methylpropan-1-ol are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-(dimethylamino)-2-methylpropan-1-ol | [1] |
| CAS Number | 7005-47-2 | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |
| Melting Point | 19 °C | [1] |
| Boiling Point | 163 °C (at 760 mmHg); 61 °C (at 20 mmHg) | [1] |
| Density | 0.95 g/mL at 20 °C | [1] |
| Water Solubility | 1000 g/L at 20 °C | [1] |
| pKa | 15.86 ± 0.10 (Predicted) | [1] |
| Flash Point | 63 °C (145 °F) | [1] |
| Refractive Index | n20/D 1.447 | [1] |
Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol
The synthesis of DMAMPO can be approached through several routes. Two common methods are detailed below: the reductive amination of a nitro alcohol precursor and the direct methylation of a primary amino alcohol.
Synthesis from 2-Nitro-2-methyl-1-propanol (NMP)
This industrial method involves the catalytic hydrogenation of 2-nitro-2-methyl-1-propanol in the presence of formaldehyde. The reaction proceeds through the in-situ formation of 2-amino-2-methyl-1-propanol (AMP), which is then methylated by formaldehyde[3].
Experimental Protocol: Synthesis of DMAMPO from NMP
Causality: This one-pot, two-step process is efficient as it avoids the isolation of the intermediate primary amine. The excess formaldehyde serves as the methylating agent in a reductive amination process, driven by the hydrogen pressure.
Materials:
-
2-Nitro-2-methyl-1-propanol (NMP)
-
Formaldehyde (37% aqueous solution or as paraformaldehyde)
-
Palladium on carbon (5% Pd/C) catalyst
-
Methanol (solvent)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls
Procedure:
-
Catalyst Loading: In a high-pressure autoclave, add 5% Pd/C catalyst (typically 1-2 mol% relative to NMP).
-
Solvent and Reagent Addition: Add methanol as the solvent, followed by 2-nitro-2-methyl-1-propanol. Then, add an excess of formaldehyde (at least 2 molar equivalents).
-
Hydrogenation and Reductive Amination: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Reaction Conditions: Heat the mixture to a temperature of 80-100 °C with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.
-
Reaction Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the Pd/C catalyst. The methanol and excess formaldehyde can be removed by distillation. The resulting crude DMAMPO can be further purified by vacuum distillation.
Synthesis via Eschweiler-Clarke Methylation of 2-Amino-2-methyl-1-propanol
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines to their corresponding tertiary amines using formic acid and formaldehyde[4]. This method is particularly useful as it avoids the formation of quaternary ammonium salts.
Experimental Protocol: Eschweiler-Clarke Synthesis of DMAMPO
Causality: This protocol leverages the well-established Eschweiler-Clarke reaction, where formaldehyde forms an iminium ion intermediate with the primary amine, which is then reduced by formic acid (acting as a hydride donor). The reaction is driven to completion by the formation of carbon dioxide gas.
Materials:
-
2-Amino-2-methyl-1-propanol (AMP)
-
Formic acid (90%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1-propanol.
-
Reagent Addition: Slowly add formic acid, followed by the dropwise addition of formaldehyde solution. The addition is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux (around 100 °C) for 12-18 hours. The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting material.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 11).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain crude DMAMPO.
-
Purification: Purify the crude product by vacuum distillation.
Caption: Eschweiler-Clarke synthesis of DMAMPO.
Chemical Reactivity and Mechanistic Considerations
DMAMPO possesses two reactive centers: the nucleophilic and basic tertiary amine, and the primary alcohol. The reactivity of the alcohol is significantly modulated by the steric bulk of the adjacent quaternary carbon.
Reactions of the Tertiary Amine
The lone pair of electrons on the nitrogen atom makes the dimethylamino group a good nucleophile and a Brønsted-Lowry base.
-
Acid-Base Reactions: DMAMPO readily reacts with acids to form the corresponding ammonium salts. For example, with hydrochloric acid, it forms 2-(dimethylamino)-2-methylpropan-1-ol hydrochloride. This is a common strategy to improve the water solubility and crystallinity of amine-containing compounds.
-
Quaternization: The tertiary amine can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
Reactions of the Sterically Hindered Primary Alcohol
The primary alcohol in DMAMPO is a neopentyl-type alcohol. This structure is known to be sterically hindered, which slows down reactions at the hydroxyl group and can favor rearrangement reactions under certain conditions[3].
-
Esterification: Esterification of DMAMPO with acid chlorides or anhydrides is possible, though it may require more forcing conditions (e.g., elevated temperatures, use of a catalyst) compared to less hindered primary alcohols. This reaction is particularly relevant in the synthesis of local anesthetic analogs (see Section 6.2).
-
Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid is challenging due to steric hindrance. Strong oxidizing agents like potassium permanganate may lead to degradation of the molecule. Milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane might be employed for the synthesis of the corresponding aldehyde, although reaction rates are expected to be slow[5].
-
Reaction with Thionyl Chloride: The conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride (SOCl₂) is expected to proceed, but due to the neopentyl-like structure, it may be prone to rearrangement via a carbocation intermediate, similar to the reaction of neopentyl alcohol with HBr[3].
Caption: Key reactions of DMAMPO's functional groups.
Analytical Methodologies
The characterization and quantification of DMAMPO require appropriate analytical techniques. Due to its polarity and volatility, both gas and liquid chromatography methods can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of DMAMPO by GC can be challenging due to its polarity, which can lead to poor peak shape and column adsorption. Derivatization is often necessary to improve its chromatographic properties[6].
Experimental Protocol: GC-MS Analysis of DMAMPO (with Silylation)
Causality: Silylation replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and reducing polarity for improved GC performance.
Materials:
-
Sample containing DMAMPO
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (reaction solvent)
-
GC-MS system with a nonpolar capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Accurately weigh a sample containing DMAMPO into a vial. If in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction into an organic solvent after basification). Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis: Identify the TMS-derivatized DMAMPO by its characteristic mass spectrum and retention time. Quantification can be performed using a suitable internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative for the analysis of DMAMPO without the need for derivatization. Reversed-phase chromatography is a suitable mode for separation.
Experimental Protocol: HPLC Analysis of DMAMPO
Causality: This reversed-phase HPLC method separates DMAMPO based on its polarity. The use of a charged aerosol detector (CAD) or a mass spectrometer (MS) is recommended for detection as DMAMPO lacks a strong UV chromophore.
Materials:
-
Sample containing DMAMPO
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC system with a C18 column and a suitable detector (CAD or MS)
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer with electrospray ionization (ESI) in positive ion mode, monitoring for the [M+H]⁺ ion (m/z 118.1).
-
-
Data Analysis: Identify DMAMPO by its retention time and/or mass-to-charge ratio. Quantification is achieved by comparison to a calibration curve of known standards.
Applications in Research and Development
DMAMPO's bifunctional nature and specific steric properties make it a useful molecule in several areas.
Industrial Applications
DMAMPO is utilized as an emulsifying agent, a corrosion inhibitor, and a catalyst in the production of polyurethane foams[1]. Its antimicrobial properties have also led to its use in cutting fluids[1].
Role in Drug Development: A Case Study in Local Anesthetic Synthesis
Amino alcohols are crucial structural motifs in many pharmaceutical compounds, including local anesthetics of the "caine" family (e.g., procaine, lidocaine). These drugs typically consist of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic tertiary amine group. DMAMPO can serve as the amino alcohol portion in the synthesis of novel local anesthetic candidates.
The synthesis of a procaine analog from DMAMPO would involve the esterification of its hydroxyl group with a derivative of p-aminobenzoic acid.
Caption: Synthesis of a procaine analog from DMAMPO.
This synthetic route highlights the utility of DMAMPO as a scaffold for introducing a sterically hindered, yet basic, amino alcohol moiety into a potential drug candidate. The steric hindrance may influence the drug's pharmacokinetic properties, such as its rate of hydrolysis by esterases, potentially leading to a longer duration of action. The basicity of the tertiary amine is crucial for the mechanism of action of local anesthetics, as the protonated form is the active species that blocks sodium ion channels.
Safety and Handling
2-(Dimethylamino)-2-methylpropan-1-ol is classified as a flammable liquid and is harmful if swallowed. It can cause severe skin burns and serious eye damage[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-(Dimethylamino)-2-methylpropan-1-ol is a valuable and versatile chemical building block with a unique combination of a sterically hindered primary alcohol and a tertiary amine. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for a range of applications, from industrial formulations to the synthesis of complex organic molecules for drug discovery. A thorough understanding of its reactivity, particularly the influence of steric hindrance, is crucial for its effective utilization in the laboratory. This guide has provided a detailed overview of its chemical properties, along with practical protocols for its synthesis and analysis, to serve as a comprehensive resource for the scientific community.
References
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